Ethyl 2-anilino-4-oxo-5-[4-(trifluoromethyl)benzylidene]-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-anilino-4-oxo-5-[4-(trifluoromethyl)benzylidene]-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, an anilino group, and a trifluoromethyl-substituted benzylidene moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-anilino-4-oxo-5-[4-(trifluoromethyl)benzylidene]-4,5-dihydro-3-thiophenecarboxylate typically involves the reaction of phenyl isothiocyanate with ethyl γ-chloroacetoacetate in the presence of sodium hydride. This reaction yields the desired compound through a series of steps that include the formation of intermediate products and subsequent cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-anilino-4-oxo-5-[4-(trifluoromethyl)benzylidene]-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-anilino-4-oxo-5-[4-(trifluoromethyl)benzylidene]-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of leukemia.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-anilino-4-oxo-5-[4-(trifluoromethyl)benzylidene]-4,5-dihydro-3-thiophenecarboxylate involves its interaction with cellular components. It has been shown to induce apoptosis in cancer cells by increasing intracellular calcium levels, reactive oxygen species (ROS) production, and activating caspase-3 . These actions lead to the disruption of mitochondrial membrane potential and the upregulation of pro-apoptotic proteins like Bax.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Shares a similar core structure but lacks the trifluoromethyl-substituted benzylidene moiety.
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate: Contains a nitro group instead of the anilino group and has different reactivity and applications.
Uniqueness
Ethyl 2-anilino-4-oxo-5-[4-(trifluoromethyl)benzylidene]-4,5-dihydro-3-thiophenecarboxylate is unique due to its trifluoromethyl-substituted benzylidene moiety, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H16F3NO3S |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-phenylimino-5-[[4-(trifluoromethyl)phenyl]methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H16F3NO3S/c1-2-28-20(27)17-18(26)16(29-19(17)25-15-6-4-3-5-7-15)12-13-8-10-14(11-9-13)21(22,23)24/h3-12,26H,2H2,1H3/b16-12-,25-19? |
InChI Key |
SYKXUVWPMYXBSN-OEPGTBBXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)C(F)(F)F)/SC1=NC3=CC=CC=C3)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=NC3=CC=CC=C3)O |
Origin of Product |
United States |
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